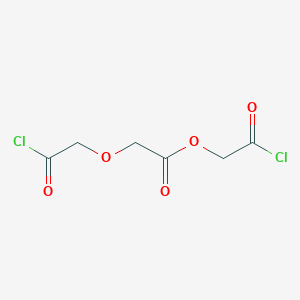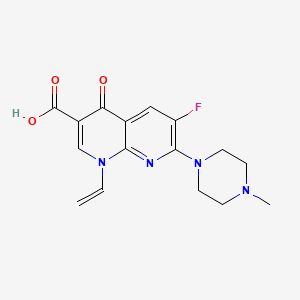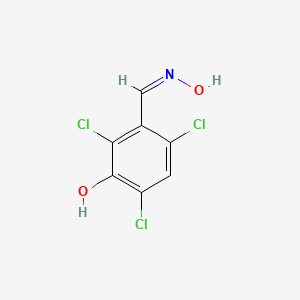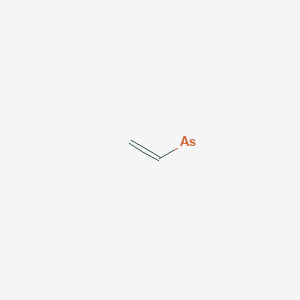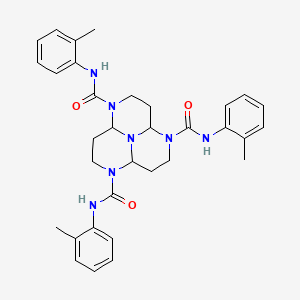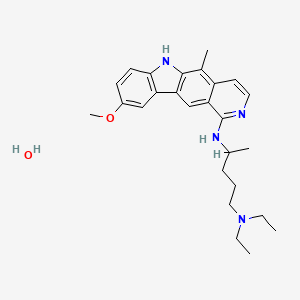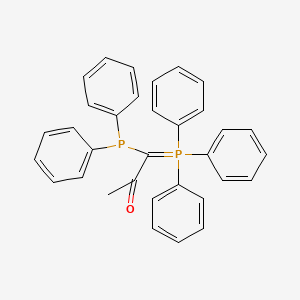
1-(Diphenylphosphanyl)-1-(triphenyl-lambda~5~-phosphanylidene)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diphenylphosphanyl)-1-(triphenyl-lambda~5~-phosphanylidene)propan-2-one is a complex organophosphorus compound. Organophosphorus compounds are widely studied due to their applications in various fields such as organic synthesis, catalysis, and materials science. This compound, in particular, features both diphenylphosphanyl and triphenylphosphanylidene groups, which may impart unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylphosphanyl)-1-(triphenyl-lambda~5~-phosphanylidene)propan-2-one typically involves the reaction of appropriate phosphine precursors under controlled conditions. A common synthetic route might include:
Step 1: Preparation of the phosphine precursors.
Step 2: Coupling of the phosphine precursors under inert atmosphere.
Step 3: Purification of the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring safety protocols are in place to handle potentially hazardous chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Diphenylphosphanyl)-1-(triphenyl-lambda~5~-phosphanylidene)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to different phosphine derivatives.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phosphine oxides, while substitution reactions could produce a variety of phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development or as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-(Diphenylphosphanyl)-1-(triphenyl-lambda~5~-phosphanylidene)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s phosphine groups can coordinate with metal centers, influencing catalytic activity and reaction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound in organic synthesis.
Diphenylphosphine: Another common phosphine with similar applications.
Phosphine oxides: Oxidized derivatives of phosphines with distinct properties.
Uniqueness
1-(Diphenylphosphanyl)-1-(triphenyl-lambda~5~-phosphanylidene)propan-2-one is unique due to its dual phosphine groups, which may offer enhanced reactivity and versatility in chemical reactions compared to simpler phosphines.
Eigenschaften
CAS-Nummer |
76670-88-7 |
|---|---|
Molekularformel |
C33H28OP2 |
Molekulargewicht |
502.5 g/mol |
IUPAC-Name |
1-diphenylphosphanyl-1-(triphenyl-λ5-phosphanylidene)propan-2-one |
InChI |
InChI=1S/C33H28OP2/c1-27(34)33(35(28-17-7-2-8-18-28)29-19-9-3-10-20-29)36(30-21-11-4-12-22-30,31-23-13-5-14-24-31)32-25-15-6-16-26-32/h2-26H,1H3 |
InChI-Schlüssel |
XJUGNXHONNHNAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Hydroxy(2-methoxyphenyl)methylidene]cyclohexane-1,3-dione](/img/structure/B14440500.png)
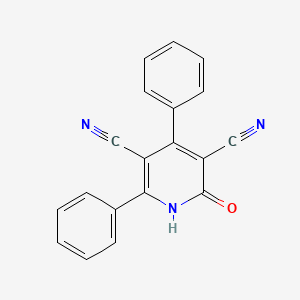
![1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole](/img/structure/B14440508.png)

